5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylureido group, a tolylpropan group, and an oxadiazolium ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylureido Group: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the phenylureido intermediate.
Synthesis of the Tolylpropan Group: The tolylpropan moiety can be synthesized through a Friedel-Crafts alkylation reaction, where toluene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Construction of the Oxadiazolium Ring: The oxadiazolium ring is formed through a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative under acidic conditions.
Final Assembly: The phenylureido intermediate, tolylpropan group, and oxadiazolium ring are then combined through a series of condensation and cyclization reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s unique structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and affecting cell viability.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Phenylureido)-3-(1-Phenylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide
- 5-(3-Phenylureido)-3-(1-P-tolylbutan-2-YL)-1,2,3-oxadiazol-3-ium bromide
- 5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium chloride
Uniqueness
5-(3-Phenylureido)-3-(1-P-tolylpropan-2-YL)-1,2,3-oxadiazol-3-ium bromide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
1-[3-[1-(4-methylphenyl)propan-2-yl]oxadiazol-3-ium-5-yl]-3-phenylurea;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2.BrH/c1-14-8-10-16(11-9-14)12-15(2)23-13-18(25-22-23)21-19(24)20-17-6-4-3-5-7-17;/h3-11,13,15H,12H2,1-2H3,(H-,20,21,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSWMDGLVNFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)[N+]2=NOC(=C2)NC(=O)NC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.